

# 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

## structure and synthesis

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### Compound of Interest

**Compound Name:** 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

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An In-depth Technical Guide to **2-(3-Methoxyphenyl)thiazole-4-carbaldehyde**: Structure, Synthesis, and Applications

## Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2-(3-Methoxyphenyl)thiazole-4-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry, drug development, and materials science. The document details the molecule's structural and physical properties, offering an in-depth analysis of robust synthetic pathways. Two primary synthetic strategies are critically examined: the classical Hantzsch thiazole synthesis and a post-modification approach involving the Vilsmeier-Haack formylation of a pre-formed thiazole core. Each route is presented with detailed, step-by-step experimental protocols, grounded in established chemical principles. The causality behind experimental choices, reagent selection, and reaction conditions is explained to provide field-proven insights for researchers, scientists, and professionals in drug development. This guide serves as a technical resource for the practical synthesis and application of this versatile chemical building block.

## Introduction and Significance

**2-(3-Methoxyphenyl)thiazole-4-carbaldehyde** is a versatile organic compound featuring a thiazole ring, a scaffold known for its wide range of biological activities.<sup>[1]</sup> This unique structure

makes it a valuable intermediate and building block for the synthesis of novel derivatives with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.<sup>[1]</sup> Its applications extend beyond pharmaceuticals, where it serves as a key intermediate in the development of agrochemicals, dyes, and pigments.<sup>[1][2]</sup> The ability of its aldehyde functional group to undergo various chemical transformations makes it a preferred choice for chemists aiming to construct complex molecular architectures.<sup>[1]</sup> This guide provides the necessary technical details for its synthesis and characterization, empowering researchers to leverage its potential in their respective fields.

## Molecular Structure and Properties

The structural integrity and physicochemical properties of a compound are foundational to its application. This section details the key characteristics of **2-(3-Methoxyphenyl)thiazole-4-carbaldehyde**.

### Chemical Structure

The molecule consists of a central thiazole ring. A 3-methoxyphenyl group is attached at the 2-position of the thiazole ring, and a carbaldehyde (formyl) group is present at the 4-position.

Caption: Chemical structure of **2-(3-Methoxyphenyl)thiazole-4-carbaldehyde**.

### Physicochemical Properties

A summary of the key properties is provided in the table below. This data is essential for handling, storage, and characterization of the compound.

Property	Value	Reference
CAS Number	749902-11-2	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	219.26 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Off-white to yellow solid	<a href="#">[1]</a>
Purity	≥95-99% (HPLC)	<a href="#">[1]</a> <a href="#">[4]</a>
Synonyms	2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde, 2-(3-Methoxyphenyl)-4-thiazolecarboxaldehyde	<a href="#">[1]</a> <a href="#">[5]</a>
Storage Conditions	Store at 0-8°C	<a href="#">[1]</a>
Boiling Point	397.7 ± 48.0 °C (Predicted)	<a href="#">[5]</a>
Density	1.266 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[5]</a>

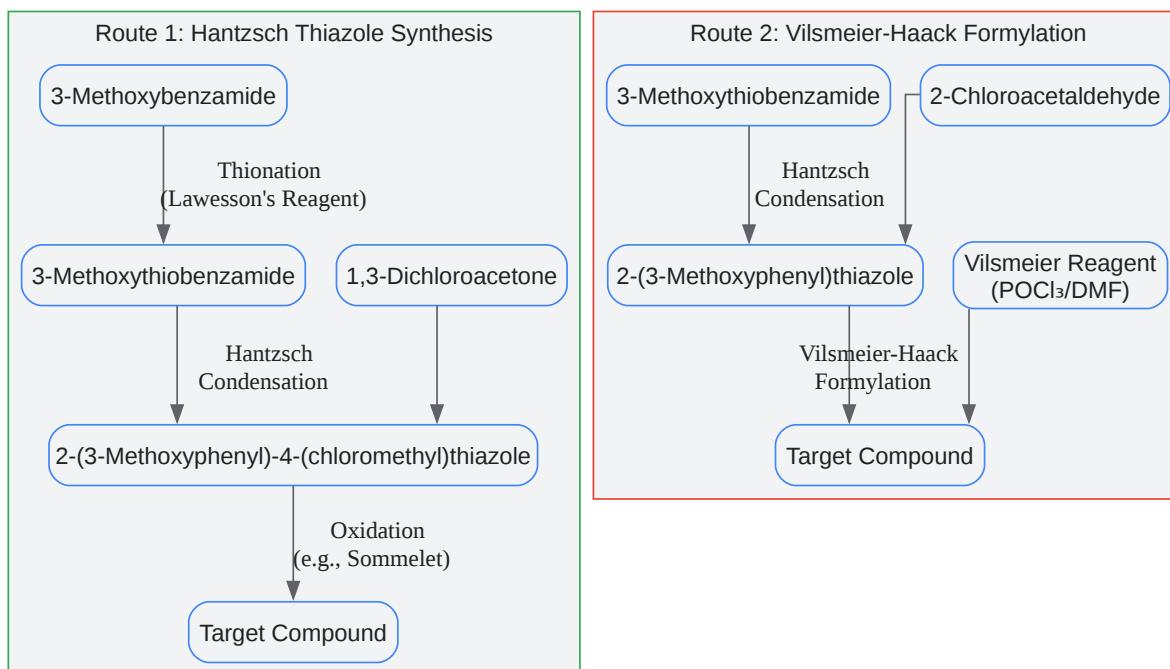
## Spectroscopic Characterization

While specific spectra are proprietary, structural confirmation relies on standard analytical techniques. The expected spectroscopic signatures are as follows:

- <sup>1</sup>H NMR: Signals corresponding to the aldehyde proton ( $\delta$  9-10 ppm), aromatic protons on both the phenyl and thiazole rings ( $\delta$  7-8.5 ppm), and a singlet for the methoxy group protons ( $\delta$  ~3.8 ppm).
- <sup>13</sup>C NMR: Resonances for the aldehyde carbonyl carbon ( $\delta$  ~185-195 ppm), carbons of the aromatic and thiazole rings, and the methoxy carbon ( $\delta$  ~55 ppm).
- Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretch of the aldehyde (around 1680-1700  $\text{cm}^{-1}$ ), C-H stretch of the aldehyde (around 2720 and 2820  $\text{cm}^{-1}$ ), aromatic C=C stretching, and C-O stretching of the methoxy group.
- Mass Spectrometry (MS): The molecular ion peak  $[\text{M}]^+$  corresponding to the molecular weight of 219.26.

# Synthesis of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

The synthesis of this target molecule can be approached through several strategic routes. This guide details two of the most robust and scientifically sound methodologies: the Hantzsch Thiazole Synthesis and a post-synthetic modification via the Vilsmeier-Haack Reaction.



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Caption: Overview of two primary synthetic routes for the target compound.

## Route 1: Modified Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an  $\alpha$ -haloketone with a thioamide.<sup>[6][7]</sup> This route builds the thiazole ring with a precursor functional group at the 4-position, which is subsequently converted to the desired aldehyde.

**Causality:** This multi-step approach is advantageous as it utilizes common starting materials and well-established, high-yielding reactions. The choice of 1,3-dichloroacetone allows for the selective introduction of a chloromethyl handle at the C4 position, which is a versatile precursor for the aldehyde.

The thioamide is a critical precursor. It is efficiently prepared from the corresponding amide via thionation.

- Reaction: 3-Methoxybenzamide + Lawesson's Reagent  $\rightarrow$  3-Methoxythiobenzamide
- Protocol:
  - Suspend 3-methoxybenzamide (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
  - Add Lawesson's reagent (0.5 equivalents) portion-wise to the suspension. The use of 0.5 equivalents is stoichiometric as the reagent is dimeric.
  - Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
  - Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
  - Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-methoxythiobenzamide as a solid.

This is the key ring-forming step.

- Reaction: 3-Methoxythiobenzamide + 1,3-Dichloroacetone  $\rightarrow$  2-(3-Methoxyphenyl)-4-(chloromethyl)thiazole

- Protocol:

- Dissolve 3-methoxythiobenzamide (1 equivalent) in a suitable solvent such as ethanol or acetone in a round-bottom flask.
- Add 1,3-dichloroacetone (1.1 equivalents) to the solution. The slight excess ensures complete consumption of the thioamide.
- Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
- After cooling, neutralize the reaction mixture with a mild base like aqueous sodium bicarbonate solution to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

The final step involves converting the chloromethyl group into the aldehyde. The Sommelet reaction is a classic and effective method for this transformation.

- Reaction: 2-(3-Methoxyphenyl)-4-(chloromethyl)thiazole + Hexamethylenetetramine → Target Aldehyde

- Protocol:

- Dissolve the 2-(3-methoxyphenyl)-4-(chloromethyl)thiazole intermediate (1 equivalent) in chloroform or aqueous acetic acid.
- Add hexamethylenetetramine (urotropine) (1.2 equivalents) and heat the mixture to reflux for 2-5 hours. This forms the quaternary ammonium salt.
- Hydrolyze the resulting salt by adding an equal volume of water and continuing to reflux for another 1-2 hours.
- Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate or dichloromethane.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the final product by column chromatography on silica gel to obtain **2-(3-Methoxyphenyl)thiazole-4-carbaldehyde**.

## Route 2: Vilsmeier-Haack Formylation of 2-(3-Methoxyphenyl)thiazole

This alternative strategy involves first constructing the 2-arylthiazole core and then introducing the aldehyde group in a separate step. The Vilsmeier-Haack reaction is an efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Causality: This route is highly efficient because the thiazole ring is an electron-rich heterocycle, making it an excellent substrate for electrophilic substitution.[\[8\]](#) The Vilsmeier-Haack reaction provides a direct and often high-yielding method to install the formyl group at the C4 position, avoiding the sometimes harsh conditions of the Sommelet reaction.

This intermediate is synthesized using a simplified Hantzsch reaction.

- Reaction: 3-Methoxythiobenzamide + 2-Chloroacetaldehyde → 2-(3-Methoxyphenyl)thiazole
- Protocol:
  - Dissolve 3-methoxythiobenzamide (1 equivalent, prepared as in Route 1, Step 1) in ethanol.
  - Add an aqueous solution of 2-chloroacetaldehyde (1.1 equivalents) dropwise to the reaction mixture.
  - Heat the mixture to reflux for 3-5 hours.
  - Cool the reaction to room temperature and neutralize with sodium bicarbonate solution.
  - Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
  - Purify the crude product via column chromatography to yield pure 2-(3-methoxyphenyl)thiazole.

This step introduces the aldehyde functionality onto the pre-formed thiazole ring.

- Reaction: 2-(3-Methoxyphenyl)thiazole +  $\text{POCl}_3/\text{DMF} \rightarrow \text{2-(3-Methoxyphenyl)thiazole-4-carbaldehyde}$
- Protocol:
  - Prepare the Vilsmeier reagent in situ. In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (5-10 equivalents) in an ice bath (0°C).
  - Add phosphorus oxychloride ( $\text{POCl}_3$ ) (1.5-2.0 equivalents) dropwise to the cold DMF with vigorous stirring. The addition is exothermic and must be controlled. After addition, allow the mixture to stir for 30 minutes at 0°C to form the chloroiminium salt (Vilsmeier reagent). [\[11\]](#)[\[12\]](#)
  - Dissolve the 2-(3-methoxyphenyl)thiazole intermediate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
  - After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours.[\[8\]](#) Monitor the reaction by TLC.
  - Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice with stirring.
  - Neutralize the acidic solution by the slow addition of aqueous sodium hydroxide or sodium carbonate solution until the pH is basic (~8-9).
  - Extract the aqueous mixture multiple times with ethyl acetate.
  - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude material by column chromatography (silica gel, hexane/ethyl acetate) to afford the final product, **2-(3-Methoxyphenyl)thiazole-4-carbaldehyde**.

## Summary of Synthetic Routes

Feature	Route 1: Modified Hantzsch Synthesis	Route 2: Vilsmeier-Haack Formylation
Key Strategy	Ring formation with a C4 precursor group	Ring formation followed by C4 formylation
Starting Materials	3-Methoxybenzamide, 1,3-Dichloroacetone	3-Methoxybenzamide, 2-Chloroacetaldehyde, $\text{POCl}_3$ , DMF
Number of Steps	3	3 (including thioamide prep)
Key Reactions	Hantzsch Condensation, Sommelet Reaction	Hantzsch Condensation, Vilsmeier-Haack Reaction
Advantages	Utilizes classic, well-understood reactions.	Often higher yielding and cleaner final step. Direct formylation.
Considerations	Sommelet reaction can have variable yields and requires careful workup.	Requires anhydrous conditions. $\text{POCl}_3$ is highly reactive and corrosive.

## Applications in Research and Development

**2-(3-Methoxyphenyl)thiazole-4-carbaldehyde** is a valuable scaffold in several scientific domains:

- Pharmaceutical Development: It serves as a crucial intermediate for synthesizing pharmaceutical agents, particularly those targeting neurological disorders.<sup>[1]</sup> The thiazole core is a known pharmacophore in many biologically active molecules.<sup>[13][14]</sup> Its derivatives are being explored for anticancer, anti-inflammatory, and antimicrobial properties.<sup>[1][15][16]</sup>
- Agricultural Chemistry: The compound is used in the formulation of modern agrochemicals, contributing to the development of effective pesticides and herbicides for crop protection.<sup>[1]</sup>
- Materials Science: Due to its chromophoric properties, it is an intermediate in the production of novel dyes and pigments.<sup>[1][2]</sup> It is also being investigated for its potential in creating new polymers and coatings with enhanced chemical and thermal stability.<sup>[17]</sup>

- **Biological Research:** Researchers use this molecule and its derivatives in studies related to enzyme inhibition and to probe biological pathways, aiding in the discovery of new therapeutic targets.[\[1\]](#)[\[2\]](#)

## Conclusion

This technical guide has detailed the structure, properties, and synthesis of **2-(3-Methoxyphenyl)thiazole-4-carbaldehyde**. By providing two robust, field-tested synthetic routes complete with step-by-step protocols and explanations of the underlying chemical principles, this document equips researchers and drug development professionals with the practical knowledge required to synthesize and utilize this important chemical intermediate. The versatility of the thiazole scaffold, combined with the reactivity of the aldehyde functional group, ensures that this compound will continue to be a valuable tool in the advancement of medicinal chemistry and materials science.

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